Zilurgisertib

Description

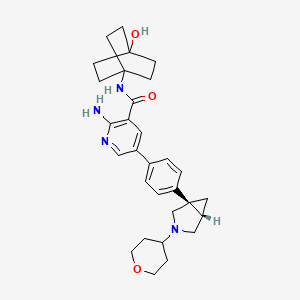

Structure

2D Structure

3D Structure

Properties

CAS No. |

2173389-57-4 |

|---|---|

Molecular Formula |

C30H38N4O3 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C30H38N4O3/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35)/t23-,28?,29?,30+/m1/s1 |

InChI Key |

KPRPFTOLWQQUAV-OCVAFRRMSA-N |

Isomeric SMILES |

C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |

Canonical SMILES |

C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |

Origin of Product |

United States |

Foundational & Exploratory

INCB000928 (Zilurgisertib): A Technical Guide to its ALK2 Inhibition Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB000928, also known as zilurgisertib, is a potent and selective, orally bioavailable small molecule inhibitor of Activin A receptor type 1 (ACVR1), commonly known as Activin Receptor-Like Kinase 2 (ALK2).[1][2][3] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for various biological processes, including iron homeostasis and bone formation.[4] Dysregulation of the ALK2 signaling pathway is implicated in the pathophysiology of several diseases, including anemia of chronic disease and the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[4][5] This technical guide provides an in-depth overview of the ALK2 inhibition pathway of INCB000928, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.

Core Mechanism of Action: ALK2 Inhibition

INCB000928 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of ALK2.[1] In pathological conditions such as anemia of chronic disease, elevated levels of inflammatory cytokines stimulate the production of hepcidin, the master regulator of iron homeostasis.[6] Hepcidin induction is mediated through the BMP/SMAD signaling pathway, where ALK2 is a key upstream kinase.[6] By inhibiting ALK2, INCB000928 effectively blocks the downstream phosphorylation of SMAD1 and SMAD5, leading to a reduction in hepcidin expression.[1][7] Decreased hepcidin levels result in increased iron availability for erythropoiesis, thereby ameliorating anemia.[1]

In the context of FOP, a disease caused by gain-of-function mutations in the ACVR1 gene, INCB000928 inhibits the aberrant, ligand-independent activation of ALK2, which is responsible for the formation of heterotopic ossification (HO).[5] Preclinical studies have demonstrated that this compound can potently inhibit both wild-type and mutant ALK2.[3]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data for INCB000928 from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of INCB000928

| Parameter | Value | Cell Line/Assay Condition |

| ALK2 IC50 | 11 nM | Biochemical kinase assay |

| ALK2 IC50 | 15 nM | Biochemical assay |

| SMAD1/5 Phosphorylation IC50 | 63 nM | Cellular assay |

| SMAD1/5 Phosphorylation IC50 | 69 nM | Cellular assay |

| Hepcidin Production IC50 | 20 nM | Huh-7 cells stimulated with BMP-6 |

IC50: Half-maximal inhibitory concentration

Table 2: Preclinical In Vivo Efficacy in a Mouse Model of Cancer-Induced Anemia

| Parameter | Effect of INCB000928 |

| Hemoglobin | Dose-dependent increase of 2-3 g/dL |

| Red Blood Cell Count | Dose-dependent increase |

| Liver pSMAD Levels | Reduced by ≥50% vs. vehicle control |

| Circulating Hepcidin Levels | Reduced by ≥50% vs. vehicle control |

Table 3: Phase 1 Pharmacokinetic Profile of INCB000928 in Healthy Volunteers

| Parameter | Value | Dosing |

| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours | Single and multiple ascending doses |

| Predicted Half-life (t1/2) | Approximately 24-27 hours | Single and multiple ascending doses |

Table 4: Preliminary Efficacy in Phase 1/2 Study (NCT04455841) in Myelofibrosis Patients with Anemia

| Patient Population | Endpoint | Response Rate |

| Non-transfusion dependent | Hemoglobin increase of ≥1.5 g/dL | 18% (4 out of 22 patients) |

| Transfusion dependent | Transfusion independence | Not observed at data cutoff |

Experimental Protocols

Biochemical Kinase Assay (LANCE® Ultra Kinase Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB000928 against ALK2 kinase activity.

-

Methodology: The biochemical kinase activity was evaluated at 100 µM ATP using the LANCE® Ultra Kinase Assay (PerkinElmer).[1] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. The assay was performed with varying concentrations of INCB000928 to determine the concentration at which 50% of the kinase activity is inhibited.

Cell-Based Hepcidin Production Assay

-

Objective: To assess the ability of INCB000928 to inhibit BMP-6-induced hepcidin production in a cellular context.

-

Methodology:

-

Huh-7 cells, a human hepatoma cell line, were used.[7]

-

Cells were stimulated with Bone Morphogenetic Protein 6 (BMP-6) to induce hepcidin production.

-

Varying concentrations of INCB000928 were added to the cell cultures.

-

After an incubation period, the concentration of hepcidin in the cell supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA).[1]

-

The IC50 value was calculated as the concentration of INCB000928 that resulted in a 50% reduction in hepcidin production compared to the BMP-6 stimulated control.

-

In Vivo Mouse Model of Cancer-Induced Anemia

-

Objective: To evaluate the in vivo efficacy of INCB000928 in a disease-relevant animal model.

-

Methodology:

-

B16F10 melanoma cells were injected intraperitoneally into mice to induce a metastatic tumor model that leads to anemia.[1]

-

One week after cell injection, mice were treated with vehicle control or varying doses of INCB000928.

-

Blood samples were collected to measure hemoglobin and red blood cell counts.

-

At the end of the study, liver tissue was collected and homogenized to measure the levels of phosphorylated SMAD1 (pSMAD1) by ELISA.[1]

-

Circulating hepcidin levels in the blood were also measured by ELISA.[1]

-

Phase 1/2 Clinical Trial (NCT04455841)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of INCB000928 as monotherapy or in combination with ruxolitinib in patients with myelofibrosis and anemia.[2][8]

-

Study Design: An open-label, dose-escalation and expansion study.[2][8]

-

Patient Population: Adults with primary or secondary myelofibrosis who are transfusion-dependent or have symptomatic anemia.[9]

-

Primary Endpoint: Safety and tolerability.[8]

-

Secondary Endpoints: Efficacy (anemia response), pharmacokinetics, and pharmacodynamics (hepcidin and iron metabolism parameters).[8]

Visualizations

Caption: ALK2 signaling pathway and the inhibitory action of INCB000928.

Caption: Experimental workflow for the evaluation of INCB000928.

References

- 1. incytemi.com [incytemi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ifopa.org [ifopa.org]

- 6. researchgate.net [researchgate.net]

- 7. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]

- 8. ascopubs.org [ascopubs.org]

- 9. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR this compound (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

Zilurgisertib's Impact on Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilurgisertib (formerly INCB00928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2][3] ALK2 is a key upstream regulator of hepcidin, the central hormone governing iron homeostasis.[4][5][6] Dysregulation of the ALK2 signaling pathway and subsequent overexpression of hepcidin are implicated in the pathophysiology of anemia of chronic disease (ACD) and anemia associated with myelofibrosis (MF).[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on hepcidin regulation, supported by preclinical and clinical data.

Core Mechanism: Inhibition of the BMP/SMAD Signaling Pathway

Hepcidin expression is predominantly regulated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in hepatocytes.[10][11] Under normal physiological conditions, BMPs (such as BMP6) bind to a complex of type I (including ALK2 and ALK3) and type II BMP receptors.[10][12] This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (SMAD1/5/8).[4][12] These phosphorylated SMADs then form a complex with the common-mediator SMAD4, translocate to the nucleus, and induce the transcription of the hepcidin gene (HAMP).[12]

In chronic inflammatory states, elevated cytokines can also lead to hepcidin upregulation, a process that is dependent on an intact BMP-SMAD pathway.[13] this compound selectively inhibits the kinase activity of ALK2, thereby blocking the phosphorylation of SMAD1/5 and disrupting the downstream signaling cascade that leads to hepcidin production.[4][5] This targeted inhibition is designed to reduce circulating hepcidin levels, increase iron availability for erythropoiesis, and consequently ameliorate anemia.[4][13][14]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Potency of this compound

| Assay | Target/Cell Line | Stimulus | IC50 (nM) | Reference(s) |

| Biochemical Assay | ALK2 Kinase Activity | - | 11 - 15 | [4][5][6] |

| Cellular Assay | SMAD1/5 Phosphorylation | - | 63 - 69 | [4][5][6] |

| Cellular Assay | Hepcidin Production | Huh-7 Cells | BMP-6 | 20 |

Table 2: Preclinical In Vivo Efficacy of this compound in a Mouse Model of Cancer-Induced Anemia

| Parameter | Effect | Reference(s) |

| Hemoglobin | Increased by 2-3 g/dL | [4][5][6] |

| Red Blood Cell Counts | Increased | [4][5][6] |

| Liver pSMAD Levels | Reduced by ≥50% vs. vehicle | [4][5][6] |

| Circulating Hepcidin | Reduced by ≥50% vs. vehicle | [4][5][6] |

Table 3: Clinical Pharmacodynamics and Efficacy from Phase 1/2 Study (NCT04455841) in Myelofibrosis Patients

| Parameter | Monotherapy (Group A) | Combination with Ruxolitinib (Group B) | Reference(s) |

| Baseline Characteristics | |||

| Number of Patients | 20 | 16 | [7][15] |

| Median Hemoglobin | 7.7 g/dL (range, 7-10) | 8.0 g/dL (range, 5-9) | [8][15] |

| Median Hepcidin | 171 ng/mL (range, 13-535) | 126 ng/mL (range, 7-421) | [8][15] |

| Pharmacodynamics | |||

| Maximal Hepcidin Reduction | 6-8 hours post-dose | 6-8 hours post-dose | [8] |

| Efficacy (Anemia Improvement) | |||

| Hemoglobin Increase ≥1.5 g/dL (Non-transfusion dependent) | Observed | Observed | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase and Cellular Assays

Objective: To determine the potency of this compound in inhibiting ALK2 kinase activity, downstream SMAD phosphorylation, and hepcidin production.

-

Biochemical ALK2 Kinase Assay:

-

SMAD1/5 Phosphorylation Assay:

-

Hepcidin Production Assay:

-

Huh-7 cells were stimulated with BMP-6 to induce hepcidin production.[4][5]

-

This compound was added at varying concentrations, and the IC50 for hepcidin inhibition was determined after 24 hours of treatment.[4]

-

Hepcidin levels were measured using a murine-specific hepcidin enzyme-linked immunosorbent assay (ELISA) kit (Intrinsic LifeSciences) for in vivo plasma samples.[4]

-

In Vivo Murine Model of Cancer-Induced Anemia

Objective: To evaluate the efficacy of this compound in an in vivo model of anemia of chronic disease.

-

Model:

-

Treatment:

-

Two days after inoculation, mice were orally dosed for 7 days with vehicle, this compound, ruxolitinib, or a combination.[4]

-

-

Endpoints:

Phase 1/2 Clinical Trial (NCT04455841)

Objective: To evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound as a monotherapy or in combination with ruxolitinib in patients with anemia due to myelofibrosis.

-

Study Design:

-

Open-label, multicenter, phase 1/2 dose-escalation and expansion study.[8]

-

-

Patient Population:

-

Patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis and disease-related anemia.[7]

-

-

Treatment Arms:

-

Pharmacodynamic Assessments:

-

Blood sampling for hepcidin measurement was performed on days 1 and 15 of cycle 1, prior to treatment and at 2, 4, and 6 to 8 hours post-treatment.[7]

-

Experimental Workflow Diagram

Conclusion

This compound demonstrates a clear mechanism of action by selectively inhibiting ALK2, a critical kinase in the BMP/SMAD pathway that regulates hepcidin expression. Preclinical data robustly support its ability to reduce hepcidin levels and improve anemia in a relevant in vivo model.[4][5][6] Early clinical data in patients with myelofibrosis-related anemia show that this compound, both as a monotherapy and in combination with ruxolitinib, effectively reduces hepcidin levels and shows preliminary signals of clinical activity in improving anemia.[7][8][15] These findings underscore the therapeutic potential of targeting the ALK2-hepcidin axis with this compound for the treatment of anemias characterized by hepcidin excess. However, it is important to note that Incyte has since decided to cease the development of this compound for patients with myelofibrosis due to the investigational drug not being tied to a significant improvement in patients' anemia in a phase 1/2 trial.[16]

References

- 1. This compound | C30H38N4O3 | CID 138628908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Incyte Corporation - AdisInsight [adisinsight.springer.com]

- 3. selleckchem.com [selleckchem.com]

- 4. incytemi.com [incytemi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound Appears Safe and Effective for Treating Anemia in Patients With MF | Docwire News [docwirenews.com]

- 10. The immunophilin FKBP12 inhibits hepcidin expression by binding the BMP type I receptor ALK2 in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ALK2 Inhibitor Improves Anemia Due to Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]

- 16. fiercebiotech.com [fiercebiotech.com]

Zilurgisertib for Fibrodysplasia Ossificans Progressiva: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This abnormal bone growth occurs in muscles, tendons, and ligaments, leading to severe mobility restrictions and a significantly reduced lifespan. The underlying cause of FOP is most commonly a recurrent activating mutation (R206H) in the gene encoding Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2). This mutation leads to aberrant signaling of the bone morphogenetic protein (BMP) pathway, driving the pathological bone formation.

Zilurgisertib (formerly INCB000928) is an investigational, orally administered small molecule designed as a potent and selective inhibitor of ALK2. By targeting the dysregulated kinase activity of the mutated ACVR1, this compound aims to normalize BMP signaling and thereby halt the progression of heterotopic ossification in individuals with FOP. Preclinical studies have demonstrated its potential to strongly suppress HO in animal models.[1] this compound is currently being evaluated in a Phase 2 clinical trial, known as the PROGRESS study, to assess its efficacy, safety, and tolerability in patients with FOP.[1]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action and Signaling Pathway

The primary driver of FOP is the hyperactivity of the ALK2 receptor due to a gain-of-function mutation.[1] This leads to excessive downstream signaling through the phosphorylation of SMAD proteins (SMAD1/5/8). This compound is an ATP-competitive inhibitor that binds to the kinase domain of ALK2, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This inhibition effectively dampens the overactive BMP signaling cascade that is characteristic of FOP.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and Cellular Activity

| Assay Type | Target | IC50 (nM) | Cell Line | Notes |

| Biochemical Kinase Assay | ALK2 (ACVR1) | 15 | - | - |

| Cellular pSMAD1/5 Assay | ALK2 (ACVR1) | 63 | - | Inhibition of SMAD1/5 phosphorylation. |

| Cellular Hepcidin Production | ALK2 (ACVR1) | 20 | Huh-7 | Inhibition of BMP-6 stimulated hepcidin production.[2] |

Table 2: Kinase Selectivity

| Kinase | % Inhibition at 200 nM |

| ALK1 | 50 |

| ALK6 | 48 |

| This compound demonstrates high selectivity for ALK2 over other kinases. |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Dose | Route | Cmax (nM) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Mouse | 3 mg/kg | Oral | - | - | - | - |

| Rat | 3 mg/kg | Oral | - | - | - | 71 |

| Dog | 0.3 mg/kg | Oral | - | - | - | 57 |

| Human (Healthy) | 100 mg | Oral | - | 2.0-4.1 | 22.8-31.4 | - |

Table 4: In Vivo Efficacy in a Pediatric FOP Mouse Model

| Treatment Group | Dose (mg/kg, bid) | Heterotopic Ossification Volume | Joint Mobility |

| Vehicle | - | High | Impaired |

| This compound | 2 | Potently reduced | Fully maintained |

| This compound | ≥ 5 | Complete prevention | Fully maintained |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK2 (ACVR1) Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against the ALK2 enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for ALK2 kinase activity.

Materials:

-

Recombinant active ALK2 kinase

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]

-

ATP solution (at a concentration near the Km for ALK2, e.g., 250 µM)[3]

-

Substrate (e.g., Casein, 1 mg/mL)[3]

-

This compound (serial dilutions)

-

[γ-33P]ATP or ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Incubator (30°C)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate, and diluted active ALK2 kinase.

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the kinase reaction mixture to the wells.

-

Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-33P]ATP if using the radiometric method).

-

Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).[3][4]

-

Stop the reaction (e.g., by adding EDTA or the ADP-Glo™ reagent).

-

Quantify the kinase activity:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pSMAD1/5 Signaling Assay

This protocol outlines a cell-based assay to measure the effect of this compound on the phosphorylation of SMAD1/5, a key downstream event in the ALK2 signaling pathway.

Objective: To determine the IC50 of this compound for the inhibition of BMP-induced SMAD1/5 phosphorylation in a cellular context.

Materials:

-

HEK293 cells stably transfected with a BMP-responsive element-luciferase reporter (BRE-Luc)[5][6]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human BMP-6

-

This compound (serial dilutions)

-

Lysis buffer

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the BRE-Luc reporter cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with a sub-maximal concentration of BMP-6 (e.g., 10 ng/mL) for a defined period (e.g., 15 hours).[5]

-

Lyse the cells and transfer the lysate to a white-walled 96-well plate.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of BMP-6-induced luciferase activity for each this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo FOP Mouse Model Efficacy Study

This protocol describes a preclinical efficacy study using a pediatric mouse model of FOP to evaluate the ability of this compound to prevent heterotopic ossification.

Objective: To assess the in vivo efficacy of this compound in preventing injury-induced heterotopic ossification.

Animal Model:

-

Inducible knock-in mice expressing the human ACVR1 R206H mutation (e.g., Acvr1R206H/+;CreERT2).[7]

Materials:

-

This compound formulated for oral administration

-

Vehicle control

-

Tamoxifen (for Cre-recombinase induction)

-

Cardiotoxin (for muscle injury)

-

Micro-computed tomography (µCT) scanner

Procedure:

-

Induce the expression of the mutant ACVR1 R206H allele in young mice by administering tamoxifen.

-

After a washout period, induce muscle injury by injecting cardiotoxin into the gastrocnemius muscle.[7]

-

Administer this compound or vehicle orally, twice daily (bid), starting from the day of injury for a period of several weeks (e.g., 6 weeks).

-

At the end of the treatment period, euthanize the mice and collect the injured limbs.

-

Quantify the volume of heterotopic bone formation using µCT imaging and analysis.

-

Assess joint mobility through passive range of motion measurements.

-

Compare the extent of heterotopic ossification and the preservation of joint function between the this compound-treated and vehicle-treated groups.

Visualizations

Experimental Workflows

References

- 1. ifopa.org [ifopa.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com.cn [promega.com.cn]

- 4. Polypeptide Substrate Accessibility Hypothesis: Gain-of-Function R206H Mutation Allosterically Affects Activin Receptor-like Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Zilurgisertib (INCB000928): A Selective ALK2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zilurgisertib (INCB000928) is a potent and selective, orally bioavailable, small-molecule inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor, type I (ACVR1).[1][2] Developed by Incyte Corporation, this investigational drug is being evaluated for the treatment of two distinct conditions: fibrodysplasia ossificans progressiva (FOP) and anemia associated with myelofibrosis (MF).[3][4] In FOP, a rare genetic disorder, gain-of-function mutations in ALK2 lead to excessive bone morphogenetic protein (BMP) signaling and subsequent heterotopic ossification (HO).[2][3] In certain types of anemia, ALK2-mediated signaling contributes to the upregulation of hepcidin, a key regulator of iron homeostasis, leading to restricted iron availability for erythropoiesis.[4][5][6] this compound is designed to normalize these pathological signaling pathways. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.

Discovery and Mechanism of Action

This compound was identified as a selective ALK2 inhibitor with potential therapeutic applications in diseases driven by aberrant ALK2 signaling.[6] It acts as an ATP-competitive inhibitor of the ALK2 kinase, thereby blocking the downstream phosphorylation of SMAD1 and SMAD5 (SMAD1/5), which are key mediators of the BMP signaling pathway.[2][7]

Signaling Pathway

The canonical BMP signaling pathway targeted by this compound is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. In pathological conditions such as FOP, a mutated ALK2 receptor becomes hyperactive, leading to constitutive signaling. In anemia of chronic disease, inflammatory cytokines can stimulate BMP production, which in turn activates ALK2 in hepatocytes, leading to increased hepcidin expression. This compound intervenes by inhibiting the kinase activity of ALK2, thus preventing the phosphorylation and activation of SMAD1/5 and the subsequent downstream signaling cascade.

References

- 1. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ifopa.org [ifopa.org]

- 4. Study Of this compound And Ruxolitinib For MF - HealthTree for Myelofibrosis [healthtree.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ashpublications.org [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Zilurgisertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilurgisertib (also known as INCB000928 or M4K2009) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2] ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in bone formation and iron homeostasis.[3] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO).[4][5] Furthermore, dysregulation of the ALK2 pathway is implicated in the anemia of chronic disease by modulating hepcidin production.[3][6] this compound is currently under clinical investigation for the treatment of FOP and anemia associated with myelofibrosis.[2][7] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetics.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK2 kinase.[3][8] In FOP, a common mutation (R206H) in the ALK2 protein leads to its over-activation, resulting in excessive BMP signaling and subsequent formation of ectopic bone.[2][5] this compound binds to the kinase domain of both wild-type and mutant ALK2, preventing its phosphorylation and downstream signaling cascade.[8] This inhibition blocks the phosphorylation of SMAD1/5 proteins, which are key mediators in the BMP signaling pathway. By inhibiting this pathway, this compound effectively suppresses the abnormal bone formation characteristic of FOP.[2][6]

In the context of anemia, ALK2 signaling in the liver stimulates the production of hepcidin, a key regulator of iron metabolism.[3][6] Elevated hepcidin levels lead to iron sequestration and restricted erythropoiesis. By inhibiting ALK2, this compound reduces hepcidin production, thereby increasing iron availability for red blood cell production.[6][9]

Quantitative Pharmacology

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in a range of preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |

| Biochemical Kinase Assay | ALK2 | IC50 | 11 - 15 | [6] |

| Cellular Assay (SMAD1/5 Phosphorylation) | - | IC50 | 63 - 69 | [6] |

| Cellular Assay (Hepcidin Production) | Huh7 cells (BMP-6 stimulated) | IC50 | 20 | [6] |

Table 2: Selectivity of this compound

| Kinase | Inhibition at 200 nM | Reference(s) |

| ALK1 | ~50% | [6] |

| ALK6 | ~48% | [6] |

| Other Kinases (panel of 356) | Minimal | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)

| Dose | Cmax (nM) | Tmax (h) | AUC0-inf (nM*h) | t1/2 (h) | Reference(s) |

| 10 mg | 32.0 | 2.0 - 4.1 | 779 | 23.1 | [8] |

| 175 mg | - | - | - | 31.4 | [8] |

| 500 mg | 2460 | 2.0 | 50,500 | - | [8] |

Data presented as geometric mean. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound on ALK2 kinase was determined using a biochemical assay that measures the phosphorylation of a substrate. A common method involves the use of a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the kinase activity.

-

Procedure Outline:

-

Recombinant ALK2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.

-

This compound at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent is then added to convert the generated ADP to ATP and initiate the luciferase reaction.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assay for SMAD1/5 Phosphorylation

The cellular potency of this compound is assessed by measuring its ability to inhibit BMP-induced phosphorylation of SMAD1/5 in a cell-based assay.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

-

Procedure Outline:

-

HEK293 cells are seeded in microplates and cultured to a suitable confluency.

-

The cells are then treated with varying concentrations of this compound for a pre-determined time.

-

Following incubation with the inhibitor, the cells are stimulated with a BMP ligand (e.g., BMP-6) to induce SMAD1/5 phosphorylation.

-

After stimulation, the cells are lysed, and the levels of phosphorylated SMAD1/5 (pSMAD1/5) are quantified using methods such as ELISA or Western blotting with a specific antibody against pSMAD1/5.

-

The results are normalized to the total SMAD1/5 levels or a housekeeping protein.

-

IC50 values are determined by analyzing the dose-response curve of pSMAD1/5 inhibition.

-

In Vivo Efficacy in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model

The ability of this compound to prevent heterotopic ossification is evaluated in a transgenic mouse model of FOP that expresses a constitutively active form of human ALK2 (e.g., ALK2 R206H).

-

Animal Model: A common model is the Alk2R206H knock-in mouse.

-

Procedure Outline:

-

Injury is induced in the muscle of the mice (e.g., via cardiotoxin injection) to trigger heterotopic bone formation.

-

Mice are treated with this compound or a vehicle control, typically via oral gavage, starting before or at the time of injury and continuing for a specified duration.

-

The formation of heterotopic bone is monitored over time using imaging techniques such as micro-computed tomography (µCT).

-

At the end of the study, the volume of the ectopic bone is quantified from the µCT scans.

-

Histological analysis of the affected tissues can also be performed to assess the extent of ossification.

-

Signaling Pathway and Experimental Workflow Diagrams

ALK2 Signaling Pathway in FOP

Caption: ALK2 signaling pathway in FOP and the inhibitory action of this compound.

Experimental Workflow for In Vivo FOP Mouse Model

Caption: Workflow for evaluating this compound efficacy in a mouse model of FOP.

Conclusion

This compound is a potent and selective inhibitor of ALK2 with a promising pharmacological profile for the treatment of FOP and anemia of chronic disease. Its mechanism of action is well-defined, and it has demonstrated significant efficacy in preclinical models. The pharmacokinetic data from early clinical trials support a once-daily oral dosing regimen.[1] Ongoing clinical studies will further elucidate the safety and efficacy of this compound in patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. incytemi.com [incytemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ifopa.org [ifopa.org]

- 6. promega.com.cn [promega.com.cn]

- 7. This compound Appears Safe and Effective for Treating Anemia in Patients With MF | Docwire News [docwirenews.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Activin Receptor-like Kinaseâ2 (ALK2) for the Treatment of Fibrodysplasia Ossificans Progressiva - figshare - Figshare [figshare.com]

The Impact of Zilurgisertib on SMAD1/5 Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilurgisertib (formerly INCB000928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor type 1 (ACVR1). ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of the ALK2 pathway is implicated in several pathologies, including anemia of chronic disease and fibrodysplasia ossificans progressiva (FOP). A key downstream event following ALK2 activation is the phosphorylation of SMAD proteins 1 and 5 (pSMAD1/5). This phosphorylation event is a critical step in the signal transduction cascade that ultimately leads to the transcription of target genes, such as hepcidin, a key regulator of iron homeostasis. Elevated hepcidin levels are a major contributor to anemia in various chronic inflammatory conditions.

This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its impact on SMAD1/5 phosphorylation. It includes a summary of key quantitative data, detailed representative experimental protocols for assessing pSMAD1/5 levels, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Quantitative Impact of this compound

This compound has been demonstrated to be a highly potent inhibitor of ALK2 kinase activity and the subsequent phosphorylation of SMAD1/5. The following tables summarize the key in vitro and in vivo quantitative data reported in preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value (nM) | Cell Line/System | Reference(s) |

| ALK2 Kinase Activity | IC50 | 11 - 15 | Biochemical Assay | [1],[2] |

| SMAD1/5 Phosphorylation | IC50 | 63 - 69 | Cellular Assay | [1],[2] |

| Hepcidin Production (stimulated by BMP-6) | IC50 | 20 | Huh-7 cells | [1],[2] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cancer-Induced Anemia

| Parameter | Effect | Reduction vs. Vehicle Control | Reference(s) |

| Liver pSMAD levels | Dose-dependent reduction | ≥50% | [2] |

| Circulating Hepcidin levels | Dose-dependent reduction | ≥50% | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of the ALK2 receptor. In the canonical BMP signaling pathway, the binding of a BMP ligand (e.g., BMP-6) to a complex of type I (ALK2) and type II BMP receptors leads to the phosphorylation and activation of ALK2. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1 and SMAD5, at their C-terminal serine residues. These phosphorylated SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including the gene encoding hepcidin. By inhibiting ALK2, this compound prevents the phosphorylation of SMAD1/5, thereby blocking the downstream signaling cascade and reducing hepcidin production.

Experimental Protocols

The following are representative protocols for the quantification of SMAD1/5 phosphorylation. Disclaimer: The specific, detailed protocols used in the preclinical studies of this compound are not publicly available. The following protocols are generalized representations based on common laboratory practices and commercially available assay kits.

Western Blotting for pSMAD1/5 Detection

This method allows for the qualitative and semi-quantitative assessment of pSMAD1/5 levels in cell lysates.

a. Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., Huh-7, HEK293T) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a known ALK2 activator, such as BMP-6 (e.g., 50 ng/mL), for 30-60 minutes.

b. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (e.g., anti-pSMAD1(Ser463/465)/SMAD5(Ser463/465)) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 6.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For normalization, strip the membrane and re-probe with an antibody for total SMAD1/5 or a loading control like GAPDH or β-actin.

ELISA for pSMAD1/5 Quantification

This method provides a more quantitative measure of pSMAD1/5 levels and is suitable for higher throughput screening.

a. Cell Culture and Lysis (in-plate):

-

Seed cells in a 96-well plate and treat with this compound and BMP-6 as described in the Western blotting protocol.

-

After treatment, aspirate the medium and wash the wells with ice-cold PBS.

-

Add a cell lysis buffer provided with a commercial pSMAD1/5 ELISA kit (e.g., from Cell Signaling Technology, Abcam, or RayBiotech) to each well.

-

Agitate the plate on a shaker for 10-20 minutes at room temperature.

b. ELISA Procedure (based on a typical sandwich ELISA format):

-

Transfer the cell lysates to the wells of the pSMAD1/5 antibody-coated microplate.

-

Incubate for 2 hours at room temperature to allow the capture of pSMAD1/5.

-

Wash the wells multiple times with the provided wash buffer.

-

Add a detection antibody specific for pSMAD1/5 and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound detection antibody.

-

Add an HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the wells again.

-

Add a TMB substrate solution and incubate in the dark for 15-30 minutes to develop the color.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

A parallel set of wells can be used with an antibody for total SMAD1/5 for normalization purposes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound like this compound on SMAD1/5 phosphorylation.

Conclusion

This compound is a potent inhibitor of ALK2, effectively blocking the phosphorylation of its downstream targets, SMAD1 and SMAD5. This mechanism of action has significant therapeutic implications, particularly in diseases driven by excessive ALK2 signaling and subsequent hepcidin production, such as anemia of chronic disease. The quantitative data demonstrate its high potency at both the enzymatic and cellular levels. The experimental protocols outlined provide a framework for researchers to further investigate the effects of this compound and other ALK2 inhibitors on the BMP-SMAD signaling pathway.

References

Methodological & Application

Application Notes: Determination of Zilurgisertib IC50 using Cell-Based Assays

Introduction

Zilurgisertib (also known as INCB000928) is a potent and selective, ATP-competitive inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor type I (ACVR1).[1][2][3] ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone formation and iron homeostasis.[2][3] Dysregulation of the ALK2 signaling pathway is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and anemia of chronic disease.[2][4] this compound exerts its effect by inhibiting the kinase activity of ALK2, which in turn blocks the phosphorylation of its downstream targets, SMAD1 and SMAD5, leading to a reduction in the production of hepcidin, the master regulator of iron availability.[1][5]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in a cellular context. The IC50 value is a critical parameter for evaluating the potency of an inhibitor. The described assays measure either direct on-target pathway modulation or downstream effects on cell viability and proliferation.

This compound Mechanism of Action

This compound selectively targets ALK2. The binding of BMP ligands (like BMP-6) to the ALK2 receptor complex initiates a signaling cascade. ALK2 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1 and SMAD5. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, such as hepcidin.[1][2][5] this compound's inhibition of ALK2 blocks this entire cascade at its inception.

Summary of this compound IC50 Data

The following table summarizes previously reported IC50 values for this compound from various assays.

| Assay Type | Target/Endpoint | Cell Line / System | Reported IC50 (nM) | Reference(s) |

| Biochemical Assay | ALK2 Kinase Activity | Enzyme Assay | 11 - 15 | [1][5][6] |

| Cell-Based Assay | SMAD1/5 Phosphorylation | Cellular System | 63 - 69 | [1][5][6] |

| Cell-Based Assay | Hepcidin Production | Huh-7 (BMP-6 stim) | 20 | [1][5][6] |

| Cell Viability Assay | General Cytotoxicity | HEK293 | > 20,000 | [5][6] |

| Cell Viability Assay | General Cytotoxicity | Human Fibroblasts | > 5,000 | [5][6] |

Experimental Protocols

Two primary types of assays are recommended:

-

On-Target Pathway Assays: These directly measure the intended biological effect of this compound on the ALK2 signaling pathway. Examples include measuring SMAD1/5 phosphorylation or hepcidin production. These are the most relevant assays for determining on-target IC50.

-

Cell Viability/Proliferation Assays: These measure the general health and growth of cells upon treatment. For a selective inhibitor like this compound, these assays are primarily used to assess off-target cytotoxicity at higher concentrations rather than on-target potency.[5][6]

Protocol 1: Phospho-SMAD1/5 Inhibition Assay

This protocol describes a method to quantify the inhibition of BMP-6-induced SMAD1/5 phosphorylation in cells treated with this compound. Detection can be performed using ELISA, a high-throughput and quantitative method.

Materials:

-

Huh-7, HepG2, or other BMP-responsive cell lines

-

96-well tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recombinant Human BMP-6

-

Serum-free cell culture medium

-

Cell lysis buffer

-

Phospho-SMAD1/5 (Ser463/465) ELISA kit

-

Plate reader capable of colorimetric detection

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Serum Starvation: Gently wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.

-

Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 1 nM to 10 µM. Remove the medium from the wells and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 1-2 hours.

-

Cell Stimulation: Add BMP-6 ligand to all wells (except for the unstimulated control) to a final concentration known to elicit a robust pSMAD1/5 response (e.g., 10 ng/mL). Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add lysis buffer to each well and incubate on ice as per the manufacturer's instructions.

-

Detection: Perform the pSMAD1/5 ELISA according to the kit manufacturer's protocol using the collected cell lysates.

-

Data Analysis:

-

Subtract the background reading (unstimulated control) from all other readings.

-

Normalize the data by setting the stimulated, vehicle-treated control as 100% activity and the unstimulated control as 0% activity.

-

Plot the percent inhibition against the logarithm of this compound concentration.

-

Calculate the IC50 value using a non-linear regression model (four-parameter variable slope).

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is ideal for assessing the off-target cytotoxic effects of this compound. It measures ATP levels as an indicator of metabolically active, viable cells.[7] The assay is performed in a simple "add-mix-measure" format.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. incytemi.com [incytemi.com]

- 6. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

Application Notes and Protocols: Zilurgisertib in Combination with Ruxolitinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combination of Zilurgisertib (an ALK2 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor). The information is compiled from preclinical research and clinical trial data, offering insights into the therapeutic potential and experimental considerations for this combination, primarily in the context of myelofibrosis-associated anemia.

Recent Developments: In December 2024, Incyte announced the discontinuation of the development of this compound for patients with myelofibrosis-related anemia.[1] The decision was based on findings from a Phase 1/2 trial where the drug, despite engaging its target, did not demonstrate an improvement in patients' anemia.[1]

Scientific Rationale for the Combination

Anemia is a significant complication in patients with myelofibrosis (MF), a myeloproliferative neoplasm.[2][3] The underlying mechanism often involves the dysregulation of iron homeostasis, driven by elevated levels of the hormone hepcidin.[2][4] Ruxolitinib, a potent inhibitor of Janus kinase 1 and 2 (JAK1/2), is a standard treatment for MF, effectively reducing splenomegaly and constitutional symptoms.[5][6] However, ruxolitinib therapy can be associated with myelosuppression, which may exacerbate anemia.[2]

This compound is a selective inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor type I (ACVR1).[7][8] ALK2 is a key upstream regulator of hepcidin transcription.[2][3] By inhibiting ALK2, this compound aims to reduce hepcidin production, thereby increasing iron availability for erythropoiesis and potentially alleviating anemia.[2][3][7] The combination of this compound and ruxolitinib was investigated as a rational approach to simultaneously address the drivers of MF (with ruxolitinib) and the associated anemia (with this compound).[2][3]

Signaling Pathways

The combination of this compound and Ruxolitinib targets two distinct but relevant signaling pathways in myelofibrosis.

Ruxolitinib: Inhibition of the JAK-STAT Pathway

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2. This inhibition disrupts the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune responses, leading to a reduction in pro-inflammatory cytokines often elevated in myelofibrosis.[2][9]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

This compound: Inhibition of the ALK2-Hepcidin Pathway

This compound selectively inhibits ALK2, a receptor for bone morphogenetic proteins (BMPs).[2][3] This inhibition blocks the downstream phosphorylation of SMAD1/5, which in turn suppresses the transcription of the hepcidin gene (HAMP).[2][7] Reduced hepcidin levels lead to increased iron export from cells into the circulation, making it available for red blood cell production.

Caption: this compound inhibits the ALK2-Hepcidin signaling pathway.

Preclinical Data

In Vitro Potency and Selectivity of this compound

Preclinical studies have characterized the inhibitory activity of this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK2 Kinase Activity | Biochemical Assay | 11-15 | [2][7][8] |

| SMAD1/5 Phosphorylation | Cellular Assay | 63-69 | [2][7][8] |

| Hepcidin Production (BMP-6 stimulated Huh-7 cells) | Cellular Assay | 20 | [2][7][8] |

Kinome profiling at 200 nM demonstrated that this compound primarily inhibits ALK2, with some activity against ALK1 (50% inhibition) and ALK6 (48% inhibition).[2]

In Vivo Efficacy in a Murine Model of Cancer-Induced Anemia

The combination of this compound and ruxolitinib was evaluated in a mouse model of cancer-induced anemia using B16F10 melanoma cells.[2]

| Treatment Group | Key Findings | Reference |

| This compound monotherapy | Dose-dependent improvement in hemoglobin (2-3 g/dL increase) and red blood cell counts. Reduced liver pSMAD and circulating hepcidin levels by ≥50%. | [2] |

| This compound + Ruxolitinib | The anti-anemic activity of this compound was not altered by the addition of ruxolitinib. | [2] |

Clinical Research: Phase 1/2 Study (NCT04455841)

An open-label, multicenter, phase 1/2 study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis and anemia.[3][4][7]

Study Design and Dosing

The study included a dose-escalation and a dose-expansion phase.[10][11]

-

Treatment Group A (Monotherapy): Patients received this compound starting at 50 mg once daily, with dose escalation.[3][4]

-

Treatment Group B (Combination Therapy): Patients on a stable dose of ruxolitinib for at least 12 weeks received this compound starting at 100 mg once daily.[3][4] The median starting dose of ruxolitinib was 10 mg twice daily.[3]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. incytemi.com [incytemi.com]

- 3. onclive.com [onclive.com]

- 4. Study Of this compound And Ruxolitinib For MF - HealthTree for Myelofibrosis [healthtree.org]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Clinical Trial Details | GCI [georgiacancerinfo.org]

- 11. hra.nhs.uk [hra.nhs.uk]

Application Notes and Protocols for CRISPR-Cas9 and Zilurgisertib Studies on ALK2 Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, are the primary genetic drivers of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. These gain-of-function mutations lead to aberrant signaling through the bone morphogenetic protein (BMP) pathway. This document provides detailed application notes and experimental protocols for studying ALK2 mutations using two distinct and powerful technologies: CRISPR-Cas9 for gene editing and Zilurgisertib (INCB000928), a selective ALK2 inhibitor.

While no direct studies combining CRISPR-Cas9 and this compound for ALK2 research have been identified in the public domain, this document outlines the individual applications and provides a framework for hypothetical combined studies. The provided protocols are synthesized from established methodologies in gene editing and small molecule inhibitor studies.

Section 1: ALK2 Signaling Pathway and Pathophysiology

ALK2 is a type I BMP receptor that, upon binding to ligands like BMPs, forms a complex with type II BMP receptors. This leads to the phosphorylation and activation of the ALK2 kinase domain, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate the transcription of genes involved in chondrogenesis and osteogenesis.[1] In FOP, mutations in ALK2, most commonly the R206H substitution, render the receptor constitutively active or hyperresponsive to ligands, including Activin A, which does not typically activate the canonical BMP pathway through wild-type ALK2.[1] This leads to uncontrolled bone formation in soft tissues.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Notes |

| ALK2 Kinase | Biochemical Assay | 11 | - | [2] |

| ALK2 Kinase | Biochemical Assay | 15 | - | [3][4] |

| SMAD1/5 Phosphorylation | Cellular Assay | 69 | - | [2] |

| SMAD1/5 Phosphorylation | Cellular Assay | 63 | - | [3][4] |

| Hepcidin Production | Cellular Assay | 20 | Huh-7 | Stimulated with BMP-6.[2][3][4] |

Table 2: Selectivity of this compound

| Kinase | Inhibition at 200 nM |

| ALK1 | ~50% |

| ALK2 | >90% |

| ALK3 | <10% |

| ALK5 | <10% |

| ALK6 | ~48% |

| Data from kinome profiling at 100 µM ATP.[2] |

Table 3: Preclinical In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage |

| Mouse Model of Cancer-Induced Anemia | Hemoglobin increase of 2-3 g/dL | Dose-dependent |

| Mouse Model of Cancer-Induced Anemia | ≥50% reduction in liver pSMAD and circulating hepcidin | Dose-dependent |

| B16F10 cells injected intraperitoneally.[2][3] |

Table 4: Clinical Trial Information for this compound (PROGRESS Trial)

| Phase | Status | Patient Population | Primary Endpoints |

| Phase 2 | Active, Enrolling | Patients with FOP (R206H and other mutations), age 6 years and older | Efficacy, safety, and tolerability |

| As of late 2025.[5] |

Section 3: Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Correction of ALK2 R206H Mutation in Patient-Derived Fibroblasts

This protocol outlines a general workflow for correcting the common c.617G>A (p.R206H) mutation in the ACVR1 gene.

Materials:

-

FOP patient-derived fibroblasts (with confirmed R206H mutation)

-

HEK293T cells (for lentiviral production)

-

DMEM, FBS, Penicillin-Streptomycin

-

Cas9 expression vector (e.g., lentiCRISPRv2)

-

sgRNA cloning vector

-

Single-stranded oligodeoxynucleotide (ssODN) donor template with the wild-type ALK2 sequence

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Puromycin

-

Genomic DNA extraction kit

-

PCR reagents and primers for Sanger sequencing

-

Antibodies for Western blotting (pSMAD1/5, total SMAD1, GAPDH)

Methodology:

-

sgRNA Design and Cloning:

-

Design sgRNAs targeting the region of the R206H mutation in the ACVR1 gene using a web-based tool (e.g., CHOPCHOP). Select sgRNAs with high on-target and low off-target scores.

-

Synthesize and clone the selected sgRNA sequences into a suitable expression vector that also expresses Cas9.

-

-

Donor Template Design:

-

Design a 100-200 nucleotide ssODN donor template containing the wild-type G nucleotide at position 617, flanked by homology arms of 40-90 nucleotides on each side.

-

Introduce silent mutations in the PAM site or sgRNA seed region to prevent re-cutting by Cas9 after successful editing.

-

-

Delivery of CRISPR-Cas9 Components:

-

Co-transfect the Cas9-sgRNA expression plasmid and the ssODN donor template into FOP patient-derived fibroblasts using a suitable transfection reagent.

-

Alternatively, for difficult-to-transfect cells, produce lentiviral particles in HEK293T cells and transduce the fibroblasts.

-

-

Selection and Clonal Expansion:

-

If using a vector with a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to enrich for edited cells.

-

Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

-

-

Validation of Gene Editing:

-

Extract genomic DNA from expanded clones.

-

Amplify the target region of the ACVR1 gene by PCR.

-

Perform Sanger sequencing to identify clones with successful correction of the R206H mutation.

-

For a more comprehensive analysis, perform next-generation sequencing (NGS) to quantify editing efficiency and detect indels.

-

-

Off-Target Analysis:

-

Predict potential off-target sites using web-based tools.

-

Amplify and sequence the top predicted off-target loci to assess for unintended mutations.

-

-

Functional Validation:

-

Culture corrected and uncorrected (parental) fibroblast clones.

-

Stimulate cells with Activin A (e.g., 50 ng/mL) for 30-60 minutes.

-

Lyse the cells and perform Western blotting to assess the levels of phosphorylated SMAD1/5. Corrected clones are expected to show a significant reduction in Activin A-induced pSMAD1/5 levels compared to the parental FOP fibroblasts.

-

Protocol 2: In Vitro Inhibition of ALK2 Signaling with this compound

This protocol details the treatment of ALK2-mutated cells with this compound and the subsequent analysis of downstream signaling.

Materials:

-

ALK2-mutant cells (e.g., FOP patient-derived fibroblasts, or a cell line overexpressing mutant ALK2)

-

This compound (INCB000928)

-

DMSO (for dissolving this compound)

-

Activin A or BMP ligand

-

Cell lysis buffer

-

Reagents for Western blotting and qPCR

Methodology:

-

Cell Culture and Plating:

-

Culture ALK2-mutant cells in appropriate media.

-

Plate cells in 6-well or 12-well plates and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Replace the media in the cell culture plates with the media containing the different concentrations of this compound.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

Ligand Stimulation:

-

After pre-incubation, add Activin A or a relevant BMP ligand to the media to stimulate the ALK2 pathway. The choice of ligand may depend on the specific research question.

-

Incubate for the desired time (e.g., 30-60 minutes for pSMAD analysis, or longer for gene expression studies).

-

-

Analysis of Downstream Signaling:

-

Western Blot for pSMAD1/5:

-

Wash the cells with cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against pSMAD1/5 and a loading control (e.g., total SMAD1 or GAPDH).

-

Incubate with a secondary antibody and visualize the bands.

-

Quantify band intensity to determine the dose-dependent inhibition of SMAD phosphorylation.

-

-

qPCR for Downstream Gene Expression:

-

Extract total RNA from the cells.

-

Synthesize cDNA.

-

Perform quantitative PCR using primers for known downstream target genes of the BMP pathway (e.g., ID1, MSX2).

-

-

-

Data Analysis:

-

From the Western blot quantification, plot the percentage of pSMAD1/5 inhibition against the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Section 4: Proposed Workflow for Combined CRISPR-Cas9 and this compound Studies

The following workflow is a proposed experimental design to investigate the synergistic or comparative effects of genetic correction versus pharmacological inhibition of mutant ALK2.

Rationale: This experimental design allows for a direct comparison of the effects of permanently correcting the genetic mutation (CRISPR-Cas9) versus pharmacologically inhibiting the mutant protein (this compound).

Experimental Groups:

-

Parental FOP Fibroblasts + Vehicle (DMSO): Represents the baseline disease state.

-

Parental FOP Fibroblasts + this compound: Evaluates the effect of pharmacological inhibition.

-

CRISPR-Corrected Fibroblasts + Vehicle (DMSO): Evaluates the effect of genetic correction.

Key Readouts:

-

Basal and Ligand-Stimulated pSMAD1/5 Levels: To compare the degree of pathway normalization.

-

Osteogenic Gene Expression: To assess the downstream transcriptional consequences.

-

In Vitro Mineralization Assays: To evaluate the phenotypic rescue of the pro-osteogenic characteristics of FOP cells.

This combined approach would provide valuable insights into the efficacy of both therapeutic strategies and could inform future clinical development for FOP and other ALK2-related disorders.

References

- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. incytemi.com [incytemi.com]

- 3. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. ifopa.org [ifopa.org]

Application Notes and Protocols for Zilurgisertib Pharmacokinetic and Pharmacodynamic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilurgisertib (formerly INCB000928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin receptor-like kinase 2 (ALK2).[1] ALK2 is a type I bone morphogenetic protein (BMP) receptor. Gain-of-function mutations in ALK2 are the underlying cause of fibrodysplasia ossificans progressiva (FOP). Additionally, ALK2 signaling plays a crucial role in iron homeostasis through the regulation of hepcidin production.[1] Dysregulation of the ALK2/hepcidin axis is implicated in the anemia of chronic disease. This compound is being developed for the treatment of FOP and for anemia associated with myelofibrosis.

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) assays for this compound, including detailed protocols and data presentation to support preclinical and clinical research.

Pharmacokinetic (PK) Assays

The pharmacokinetics of this compound have been characterized in single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy adults.[2] this compound exhibits a pharmacokinetic profile suitable for once-daily dosing and can be administered without regard to food.[2]

Bioanalytical Method for this compound Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative determination of this compound in biological matrices such as plasma, urine, and saliva.

Experimental Protocol: LC-MS/MS for this compound in Human Plasma

1. Sample Preparation:

-

To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of a suitable mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

-

3. Data Analysis:

-

The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.

Summary of this compound Pharmacokinetic Parameters

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |

| Tmax (median, h) | 2.0 - 4.1 | Not explicitly stated, but consistent with SAD | [2] |

| t½ (geometric mean, h) | 22.8 - 31.4 | Not explicitly stated, but consistent with SAD | [2] |

| Cmax (geometric mean, nM) | 32.0 (10 mg) - 2460 (500 mg) | Not explicitly stated | [2] |

| AUC0-t (geometric mean, h*nM) | 713 (10 mg) - 49,800 (500 mg) | Not explicitly stated | [2] |

| Food Effect on Cmax (GMR) | 0.98 | Not applicable | [2] |

| Food Effect on AUC (GMR) | 1.03 | Not applicable | [2] |

GMR: Geometric Mean Ratio (fed/fasted)

Pharmacodynamic (PD) Assays

The pharmacodynamic activity of this compound is assessed by measuring its effect on the ALK2 signaling pathway. Key biomarkers include the phosphorylation of SMAD1/5 and the production of hepcidin.

ALK2 Signaling Pathway

Caption: ALK2 signaling pathway and the mechanism of action of this compound.

ALK2 Kinase Activity Assay

This assay measures the direct inhibitory effect of this compound on ALK2 kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay for ALK2

1. Reagents:

-

Recombinant human ALK2 enzyme.

-

Myelin Basic Protein (MBP) or a suitable peptide substrate.

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

This compound at various concentrations.

2. Procedure:

-

In a 384-well plate, add 5 µL of this compound dilutions.

-

Add 10 µL of a mixture containing ALK2 enzyme and the substrate.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate at 30°C for 1 hour.

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

The IC50 value for this compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SMAD1/5 Phosphorylation Assay

This cell-based assay determines the ability of this compound to inhibit the downstream phosphorylation of SMAD1/5 in response to BMP stimulation.

Experimental Protocol: Western Blot for pSMAD1/5

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., C2C12 myoblasts) in a 6-well plate until 80-90% confluent.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP-6) for 30-60 minutes.

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

3. Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-SMAD1/5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin).

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pSMAD1/5 signal to the total SMAD1/5 or loading control signal.

-

Calculate the IC50 value for the inhibition of SMAD1/5 phosphorylation.

Hepcidin Production Assay

This cellular assay measures the effect of this compound on the production of hepcidin, a key downstream effector of the ALK2 pathway.

Experimental Protocol: Hepcidin ELISA in Huh-7 Cells

1. Cell Culture and Treatment:

-

Seed Huh-7 human hepatoma cells in a 24-well plate and grow to confluence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 10 ng/mL BMP-6 for 24 hours.

2. Sample Collection:

-

Collect the cell culture supernatant for hepcidin measurement.

-

Lyse the cells to determine the total protein concentration for normalization.

3. Hepcidin ELISA:

-

Use a commercially available human hepcidin ELISA kit.

-